Danoprevir - 850876-88-9

Danoprevir

Catalog Number: EVT-288328
CAS Number: 850876-88-9
Molecular Formula: C35H46FN5O9S
Molecular Weight: 731.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Danoprevir is a potent, highly selective, macrocyclic, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A protease. [, , ] It was discovered through structure-based drug design and optimization as a potential treatment for chronic HCV infection. [] Danoprevir exhibits antiviral activity against multiple HCV genotypes, including genotypes 1, 2, 3, 4, 5, and 6, although significant genotype differences in susceptibility exist. [, , ]

Future Directions
  • Overcoming drug resistance: Research focusing on understanding the molecular mechanisms of Danoprevir resistance and developing novel inhibitors with improved resistance profiles is crucial for long-term treatment success. [, , ]
  • Optimizing treatment regimens: Further investigation into Danoprevir's interactions with other antiviral agents is necessary to optimize interferon-free, ribavirin-free regimens with improved tolerability and adherence. [, , , , , ]
  • Exploring broader therapeutic applications: Given the promising initial results in COVID-19 treatment, further research is warranted to thoroughly evaluate Danoprevir's efficacy and safety for this indication and potentially other viral infections. [, , , ]
  • Developing novel drug delivery systems: Despite challenges in achieving effective controlled-release formulations, exploring alternative drug delivery systems could potentially improve Danoprevir's pharmacokinetic profile and dosing convenience. []
Source and Classification

Danoprevir is classified as a protease inhibitor, specifically targeting the NS3/4A protease of HCV. This enzyme is essential for processing viral polyproteins into functional proteins necessary for viral replication. The compound's mechanism involves non-covalent binding to the active site of the protease, effectively inhibiting its activity .

Synthesis Analysis

The synthesis of Danoprevir has undergone significant refinement since its initial discovery. The large-scale synthesis was optimized by process chemists at Roche to facilitate efficient production. The synthetic pathway involves several key steps, including:

  1. Formation of Cyclopropyl Acylsulfonamide: This is a critical component that enhances the binding affinity to the NS3/4A protease.
  2. Modification of Functional Groups: Various functional groups are introduced to improve solubility and bioavailability.
  3. Purification Techniques: High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity levels suitable for clinical applications.

The final product exhibits a solubility greater than 32.6 mg/mL in dimethyl sulfoxide, which is beneficial for formulation .

Molecular Structure Analysis

Danoprevir has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C22H30N4O4SC_{22}H_{30}N_4O_4S, and it features:

  • A cyclopropyl group, which enhances lipophilicity and facilitates interaction with the protease.
  • An acylsulfonamide moiety, crucial for binding to the active site of the NS3/4A protease.
  • The compound's three-dimensional conformation has been elucidated through X-ray crystallography, revealing how it occupies the SI/SI' pocket of the protease and forms hydrogen bonds with key amino acids such as Gly137 and Ser138 .
Chemical Reactions Analysis

Danoprevir undergoes various chemical reactions primarily related to its interactions with HCV NS3/4A protease:

  1. Inhibition Reaction: Danoprevir binds non-covalently to the active site of the protease, preventing substrate cleavage. The inhibition constant (IC50) values range from 0.2 to 0.29 nM, indicating high potency .
  2. Resistance Mechanisms: Resistance can develop through mutations in the protease, such as substitutions at positions Q80K/R and R155K, which alter binding affinity .
Mechanism of Action

The mechanism of action of Danoprevir involves its binding to the NS3/4A protease, which is essential for processing viral polyproteins into functional proteins. Upon binding:

  • Danoprevir occupies the active site, blocking substrate access.
  • This inhibition leads to a reduction in viral replication and ultimately decreases HCV RNA levels in infected cells.

In preclinical studies, Danoprevir demonstrated multi-log reductions in HCV RNA when administered over a period of 14 days . Its selectivity for HCV over other serine proteases further underscores its therapeutic potential.

Physical and Chemical Properties Analysis

Danoprevir possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 446.56 g/mol.
  • Solubility: Highly soluble in dimethyl sulfoxide (>32.6 mg/mL).
  • Stability: Stable under various conditions but should be stored below -20°C for long-term use.
  • pH Sensitivity: Exhibits stability across a range of pH levels typical for biological systems.

These properties are crucial for its formulation as an oral medication .

Applications

Danoprevir has significant applications in medical science, particularly in treating hepatitis C:

  1. Antiviral Therapy: Used as part of combination therapy regimens to enhance treatment efficacy against HCV.
  2. Clinical Trials: Continues to be evaluated in clinical settings for its effectiveness against various HCV genotypes and potential resistance profiles.
  3. Research Tool: Serves as a model compound for studying HCV biology and developing new antiviral agents.
Virological Context of HCV and Target Rationale

HCV Genotype Prevalence and Regional Distribution Patterns

Hepatitis C Virus exhibits remarkable genetic diversity, classified into eight major genotypes (GT-1 to GT-8) and numerous subtypes with distinct global distributions. This heterogeneity profoundly impacts therapeutic interventions and resistance development. Globally, GT-1 predominates (approximately 70.3% of infections), followed by GT-3 and GT-2, though significant regional variations exist [3] [7]. The subtype distribution reveals GT-1b as the single most prevalent subtype worldwide (32.2% of infections), with particularly high prevalence in China (52.2%) and Mexico (32.23%) [3] [7]. GT-1a follows at 14.93% global prevalence, while GT-2 subtypes collectively account for 21.8% of infections [7].

Regional surveillance demonstrates significant geographical clustering:

  • East Asia: Dominated by GT-1b (52.2% in China) and GT-2a (28.7%) [3]
  • Middle East: GT-4 prevalence reaches 0.3% globally but shows higher concentrations in Egypt and Saudi Arabia [4] [7]
  • Latin America: Mexico exhibits GT-1 predominance (70.3%) but with GT-2 elevated in southern/eastern regions (21.8%) and GT-3 in northern states (7.2%) [7]
  • Europe/North America: GT-1a prevalence is substantially higher than in Asia [1]

Table 1: Global Distribution of HCV Genotypes

RegionDominant GenotypeSecondary GenotypeNotable SubtypesPrevalence Characteristics
ChinaGT-1b (52.2%)GT-2a (28.7%)GT-3b (7.1%), GT-6a (6.4%)High homogeneity; 95% GT-1/2
MexicoGT-1 (70.3%)GT-2 (21.8%)1b (32.2%), 2a/2c (6.65%)Regional GT-3 clusters in North
Saudi ArabiaGT-4GT-1Not specifiedSecond highest regional HCV burden
GlobalGT-1 (70.3%)GT-3 > GT-21b (32.2%), 1a (14.9%)GT-4/5/6 collectively <1%

This distribution has critical therapeutic implications for protease inhibitors like danoprevir. GT-1b demonstrates superior response rates to danoprevir compared to GT-1a, largely due to differential resistance mutation profiles. Viral rebound during danoprevir monotherapy occurred in only 2/23 (8.7%) GT-1b patients versus significantly higher rates in GT-1a [1]. The regional genotype distribution thus directly influences drug efficacy and resistance management strategies.

Structural and Functional Analysis of HCV NS3/4A Protease as a Therapeutic Target

The HCV NS3/4A protease represents a prime antiviral target due to its indispensable role in the viral lifecycle. This chymotrypsin-like serine protease consists of two domains: the N-terminal serine protease domain (residues 1-180) and a C-terminal RNA helicase domain [3]. The protease domain forms a non-covalent heterodimer with its essential cofactor NS4A, which anchors the complex to mitochondrial membranes and stabilizes the protease active conformation [3] [8]. The catalytic triad (His57, Asp81, Ser139) resides within a shallow, solvent-exposed substrate-binding cleft that accommodates viral polyprotein cleavage sites [10].

The substrate-binding cleft comprises multiple subsites (S1-S4) that recognize specific amino acid side chains. Unlike host proteases, NS3/4A exhibits a remarkably shallow substrate-binding groove, presenting challenges for designing specific inhibitors that avoid host off-target effects [10]. Danoprevir exploits this cleft through its macrocyclic structure that mimics the natural substrate's β-strand conformation. X-ray crystallography reveals danoprevir binds non-covalently, with key interactions including:

  • P1 acylsulfonamide group: Hydrogen bonds with Ser139 and Gly137
  • P2 isoindoline moiety: Extensive van der Waals contacts with Arg155, Ala156, and Asp168
  • Macrocyclic bridge: Constrains the P1-P3 orientation, reducing solvent exposure and enhancing binding entropy [3] [10]

The binding affinity varies by genotype, with equilibrium dissociation constants (KD) of 1.6 nM for GT-1b versus 2.5 nM for GT-1a NS3 without NS4A cofactor. The presence of NS4A increases KD to 6.5 nM (GT-1b) and 4.0 nM (GT-1a) [3]. Danoprevir exhibits broad genotypic coverage, with inhibitory concentrations (IC50) ranging from 0.2-0.4 nM against GT-1a, 1b, 4, 5, and 6, though reduced potency against GT-2b (1.6 nM) and GT-3a (3.5 nM) [6] [8].

Table 2: Danoprevir Resistance Mutations in NS3/4A Protease

MutationLocationEffect on DanoprevirGenotype PrevalenceMolecular Mechanism
R155KS2 subsiteHigh-level resistance (↓162-fold binding)Primarily GT-1aDisrupts salt bridge with Asp168; compromises P2 isoindoline stacking
D168A/V/ES2 subsiteModerate resistance (↓48-200-fold)GT-1a/1bAlters hydrophobic S2 pocket; disrupts R155-D168 ionic network
A156TCatalytic pocketModerate resistance (↓24-fold)GT-1a/1bSteric hindrance; indirect effect on S2 subsite conformation
Q80K/RDistal siteLow-level resistanceGT-1aAllosteric modulation of S2 subsite geometry

Resistance mutations predominantly occur at residues R155, D168, A156, and Q80, located where danoprevir protrudes from the substrate envelope [1] [10]. The macrocyclic design confers relative resilience against A156T and D168A compared to linear inhibitors, as its constrained conformation maintains contact with mutated residues [10].

Role of NS3/4A in Viral Polyprotein Processing and Replication

The NS3/4A protease executes essential proteolytic processing of the HCV polyprotein, cleaving at four specific junctions: NS3-NS4A, NS4A-NS4B, NS4B-NS5A, and NS5A-NS5B [3] [8]. This processing liberates the non-structural proteins (NS3, NS4A, NS4B, NS5A, NS5B) required for assembly of the viral replication complex on intracellular membranes. Without NS3/4A activity, functional viral replicase cannot form, halting RNA synthesis.

Beyond polyprotein processing, NS3/4A performs critical immune evasion functions by cleaving host proteins MAVS (mitochondrial antiviral-signaling protein) and TRIF (Toll/IL-1 receptor domain-containing adaptor inducing IFN-β) [8] [10]. These proteins mediate interferon induction pathways, meaning NS3/4A cleavage disrupts the host's innate antiviral response, facilitating viral persistence. This dual role makes NS3/4A inhibition particularly therapeutically valuable.

Danoprevir disrupts this protease activity through multifaceted inhibition mechanisms:

  • Direct competitive inhibition: Blocks the catalytic triad (His57-Asp81-Ser139), preventing nucleophilic attack on peptide bonds
  • Conformational disruption: Binding induces allosteric changes in the protease active site
  • Intracellular effects: Multiscale modeling reveals danoprevir inhibits intracellular vRNA production (99.2% effectiveness), enhances vRNA degradation (5-fold increase), and partially blocks virion secretion (56% effectiveness) [9]

The kinetics of viral suppression during danoprevir monotherapy reveal a triphasic decline:

  • Initial rapid phase (days 1-2): Reflects clearance of circulating virions and blockade of new secretion
  • Intermediate phase (days 3-7): Represents degradation of existing intracellular viral RNA
  • Slow terminal phase (beyond day 7): Correlates with loss of infected hepatocytes and replication complexes [9]

This inhibition profile translates to profound antiviral effects, with danoprevir monotherapy achieving >4 log10 reductions in HCV RNA within 48 hours in treatment-naïve patients [1]. The clinical efficacy of ritonavir-boosted danoprevir combined with peginterferon alpha-2a and ribavirin reached 97.1% sustained virologic response (SVR12) in GT-1b-infected patients, validating the therapeutic impact of effectively targeting NS3/4A [3] [5].

Properties

CAS Number

850876-88-9

Product Name

Danoprevir

IUPAC Name

[(4R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate

Molecular Formula

C35H46FN5O9S

Molecular Weight

731.8 g/mol

InChI

InChI=1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/t22?,23?,27?,28?,35-/m1/s1

InChI Key

ZVTDLPBHTSMEJZ-AQUSEVDVSA-N

SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6

Solubility

Soluble in DMSO.

Synonyms

danoprevir
ITMN 191
ITMN-191
ITMN191
R 7227
R-7227
R7227 cpd
RG 7227
RG-7227
RG7227

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2C[C@]2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6

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